molecular formula C13H19BrClNO B1525281 4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride CAS No. 1220032-62-1

4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride

Cat. No. B1525281
M. Wt: 320.65 g/mol
InChI Key: XXFLRXVFBNSIQF-UHFFFAOYSA-N
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Description

“4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride” is a chemical compound with the formula C13H19BrClNO . It is a compound of interest in the field of chemistry and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride” is represented by the formula C13H19BrClNO . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), nitrogen (N), and oxygen (O) atoms .

Scientific Research Applications

Drug Design and Synthesis

4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride: is a valuable synthetic intermediate in medicinal chemistry. It is used to create piperidine derivatives that are key building blocks in drug design . These derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids. The compound’s structure allows for the synthesis of biologically active molecules through intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacological Research

In pharmacology, piperidine derivatives, including those derived from 4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride , have been explored for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . This broad spectrum of pharmacological activities makes it a compound of high interest for the development of new therapeutic agents.

Biological Activity Studies

The piperidine moiety is a common feature in compounds showing a wide range of biological activities. Research into 4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride can lead to the discovery of novel compounds with significant biological effects, such as antioxidant, antiproliferative, and antimetastatic properties .

Anticancer Agent Development

Specific piperidine derivatives have shown promise in anticancer research4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride could be utilized to synthesize new compounds that may exhibit antiproliferation and antimetastatic effects on various types of cancers, both in vitro and in vivo .

Antiviral and Anti-inflammatory Applications

Some piperidine derivatives, including those that can be synthesized from 4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride , have demonstrated antiviral and anti-inflammatory properties. These compounds are being studied for their potential use in treating viral infections and inflammatory conditions .

Antiparasitic Drug Synthesis

The piperidine structure is also found in antiparasitic drugs. Derivatives of 4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride could be explored for the synthesis of compounds like febrifugine and its analogs, which are used as antiparasitic drugs .

Neuropharmacology

In the field of neuropharmacology, piperidine derivatives are investigated for their potential effects on neurological conditions4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride may contribute to the development of new treatments for Alzheimer’s disease, psychosis, and other neurodegenerative disorders .

Analgesic and Antihypertensive Research

Finally, the analgesic and antihypertensive properties of piperidine derivatives are of significant interest. Research into 4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride could lead to the creation of new pain-relief medications and treatments for hypertension .

Safety And Hazards

The safety data sheet for “4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride” provides several precautionary statements. These include recommendations to avoid contact with skin and eyes, to use only in well-ventilated areas, and to wear protective clothing and eye protection . It’s important to handle this compound with care due to its potential hazards .

properties

IUPAC Name

4-(4-bromo-2-ethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-2-10-9-11(14)3-4-13(10)16-12-5-7-15-8-6-12;/h3-4,9,12,15H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFLRXVFBNSIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-2-ethylphenoxy)piperidine hydrochloride

CAS RN

1220032-62-1
Record name Piperidine, 4-(4-bromo-2-ethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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